Glaciapyrrole A

Description

Historical Context and Discovery

Glaciapyrrole A was first reported in 2005 during a chemical investigation of Streptomyces sp. NPS008187, a marine actinobacterium isolated from sediment collected in Alaskan coastal waters. The discovery emerged from efforts to characterize bioactive secondary metabolites from underexplored marine ecosystems. Researchers Venkat R. Macherla, Barbara C. M. Potts, and colleagues identified this compound alongside analogs glaciapyrroles B and C through bioassay-guided fractionation.

Key milestones in its characterization include:

- 2005 : Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

- 2022 : Discovery of photoisomerization properties under UV light, leading to derivatives like photothis compound.

- 2025 : Confirmation of antiviral activity against influenza A virus when encapsulated in nanoparticles.

Table 1: Key Discovery Timeline

Taxonomic Origin and Ecological Significance

This compound is produced by Streptomyces sp. NPS008187, a member of the MAR4 clade—a phylogenetically distinct group of marine-adapted streptomycetes. This strain was isolated from a sediment sample at a depth of 98 meters in the Gulf of Alaska.

Ecological roles include:

- Chemical defense : Marine Streptomyces species often produce antimicrobial compounds to compete in nutrient-poor sediments.

- Adaptation to extreme environments : The strain’s ability to synthesize glaciapyrroles may correlate with survival in cold, high-pressure deep-sea conditions.

Table 2: Taxonomic and Ecological Profile

| Property | Description |

|---|---|

| Source organism | Streptomyces sp. NPS008187 (MAR4 clade) |

| Isolation site | Marine sediment, Gulf of Alaska (58°N, 136°W) |

| Ecosystem role | Competitive antimicrobial agent |

Structural Classification within Pyrrolosesquiterpenes

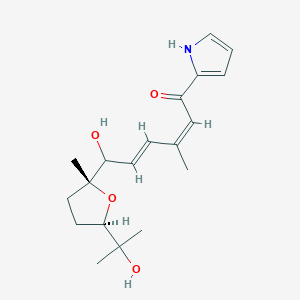

This compound (C₁₉H₂₇NO₄) belongs to the pyrrolosesquiterpene class, characterized by a 15-carbon sesquiterpene backbone fused to a pyrrole ring. Its structure features:

- A (2Z,4E)-dienone system conjugated to the pyrrole moiety.

- A tetrahydrofuran (THF) ring with (2R,5R)-stereochemistry.

- Isopropyl alcohol and methyl substituents enhancing stereochemical complexity.

Figure 1: Structural Features

- Backbone : Sesquiterpene (C₁₅) + pyrrole (C₄H₃N).

- Functional groups : α,β-unsaturated ketone, tertiary alcohol, THF ether.

The absolute configuration was resolved using Mosher’s method and X-ray crystallography, confirming the 11S,12R,15R stereodescriptor. Photoisomerization at the C2-C3 double bond generates the E-isomer (photothis compound), demonstrating structural plasticity under UV light.

Table 3: Structural Classification Data

Properties

Molecular Formula |

C19H27NO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2Z,4E)-6-hydroxy-6-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3-methyl-1-(1H-pyrrol-2-yl)hexa-2,4-dien-1-one |

InChI |

InChI=1S/C19H27NO4/c1-13(12-15(21)14-6-5-11-20-14)7-8-16(22)19(4)10-9-17(24-19)18(2,3)23/h5-8,11-12,16-17,20,22-23H,9-10H2,1-4H3/b8-7+,13-12-/t16?,17-,19-/m1/s1 |

InChI Key |

RAOJTUXTTFNKEN-XOUYOFRRSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C1=CC=CN1)/C=C/C([C@]2(CC[C@@H](O2)C(C)(C)O)C)O |

Canonical SMILES |

CC(=CC(=O)C1=CC=CN1)C=CC(C2(CCC(O2)C(C)(C)O)C)O |

Synonyms |

glaciapyrrol A glaciapyrrole A |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of glaciapyrrole A, particularly against the influenza A virus. In a notable investigation, this compound was encapsulated in poly(lactic-co-glycolic acid) nanoparticles, demonstrating significant inhibitory activity against the virus. This marks the first report of antiviral effects from compounds in the glaciapyrrole family, suggesting a promising avenue for further research into their potential as antiviral agents .

Antitumor Activity

This compound exhibits moderate antitumor activity against various cancer cell lines. Research indicates that it can inhibit the growth of colorectal adenocarcinoma (HT-29) and melanoma (B16-F10) cells. Additionally, it has shown cytotoxic effects against human leukemia (HL-60) and lung cancer (A549) cell lines . The compound's mechanism of action is still under investigation, but its structural characteristics suggest potential interactions with cellular pathways involved in tumor growth.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several pathogenic bacteria and fungi. While initial studies indicated limited effectiveness against methicillin-resistant Staphylococcus aureus and Escherichia coli, further research may uncover more nuanced interactions with microbial targets . The compound's unique structure contributes to its bioactivity, making it a candidate for developing new antimicrobial agents.

Structural Characteristics and Synthesis

This compound is characterized by its complex molecular structure, which includes features typical of pyrrole alkaloids. Its synthesis involves intricate chemical processes that allow for the exploration of structural analogs and derivatives. Recent advancements in synthetic methodologies have enabled researchers to produce this compound and its derivatives more efficiently, facilitating further studies into their biological activities .

Case Study 1: Antiviral Efficacy

In one study, this compound was subjected to viral RNA assays to assess its efficacy against influenza A virus. The results indicated a dose-dependent inhibition of viral replication, providing a foundation for exploring its use in antiviral therapies .

Case Study 2: Antitumor Activity

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The compound was tested at varying concentrations, revealing significant growth inhibition in HT-29 and B16-F10 cells, thus supporting its potential as an anticancer agent .

Data Summary Table

| Application Area | Activity Type | Target Organisms/Cells | Observations |

|---|---|---|---|

| Antiviral | Inhibitory | Influenza A virus | Significant inhibition when encapsulated in nanoparticles |

| Antitumor | Cytotoxic | HT-29 (colorectal), B16-F10 (melanoma), HL-60 (leukemia), A549 (lung) | Moderate activity observed |

| Antimicrobial | Bactericidal | Staphylococcus aureus, E. coli | Limited effectiveness noted |

Q & A

Q. What are the key structural features of Glaciapyrrole A, and how are they characterized using spectroscopic methods?

- Methodological Answer : Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. NMR data should be cross-referenced with published spectra for pyrrole alkaloids to confirm substituent positions. For example, coupling constants in ¹H NMR can resolve stereochemistry, while HSQC/HMBC correlations identify connectivity. Ensure purity via HPLC-UV/ELSD before analysis. Replicate experiments under standardized conditions (solvent, temperature) to minimize variability .

Q. What experimental approaches are recommended for the initial isolation of this compound from natural sources?

- Methodological Answer : Use bioassay-guided fractionation:

Extract crude material (e.g., marine sponge or microbial culture) with solvents of increasing polarity (hexane → ethyl acetate → methanol).

Screen fractions for target bioactivity (e.g., antimicrobial assays).

Isolate active fractions via column chromatography (silica gel, Sephadex LH-20) and monitor purity via TLC/HPLC.

Optimize separation using reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Document retention times and compare with literature for preliminary identification .

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity?

- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) in triplicate across cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%). Measure viability via MTT or resazurin assays after 24–72 hours. Normalize data to controls and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Validate results with complementary assays (e.g., apoptosis markers via flow cytometry) to confirm mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer : Address variability by:

- Replicating protocols : Ensure identical cell lines, culture conditions, and assay endpoints. Cross-validate with orthogonal methods (e.g., ATP-based assays vs. microscopy).

- Analyzing batch variability : Compare compound purity (HPLC) and stereochemical integrity (chiral HPLC or X-ray crystallography).

- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance. Use meta-analysis tools to evaluate heterogeneity across studies .

Q. What strategies are effective in optimizing the synthetic yield of this compound while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Reaction engineering : Use microwave-assisted synthesis to reduce reaction time and byproducts. Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients.

- In-situ monitoring : Employ LC-MS to track intermediate formation and adjust conditions dynamically. Compare yields with DFT calculations to predict thermodynamic favorability .

Q. How can computational methods be integrated to predict this compound’s molecular targets and mechanisms of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Validate top hits with molecular dynamics simulations (GROMACS).

- Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify hub targets. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines.

- Machine learning : Train models on bioactivity datasets (ChEMBL) to predict off-target effects. Validate experimentally via kinome-wide profiling .

Q. What methodologies are critical for assessing the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photostability studies : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Identify photoproducts using HR-MS/MS.

- Hydrolytic stability : Test pH-dependent degradation (pH 2–12) at 37°C. Use QTOF-MS to characterize hydrolysis products.

- Microbial degradation : Incubate with soil or marine microbiota under aerobic/anaerobic conditions. Track parent compound depletion via isotopic labeling (¹⁴C-Glaciapyrrole A) .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations (LC-MS/MS) to assess bioavailability. Adjust dosing regimens to match in vitro IC₅₀.

- Tumor microenvironment models : Use 3D spheroids or patient-derived xenografts (PDX) to bridge the gap.

- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., immune modulation in vivo) .

Q. What statistical frameworks are recommended for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method:

Calculate combination index (CI) using CompuSyn software.

Generate isobolograms to visualize synergism (CI < 1).

Validate with Bliss independence or Loewe additivity models.

Use Bayesian hierarchical models to account for inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.